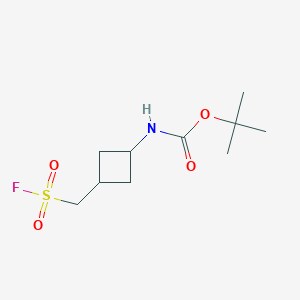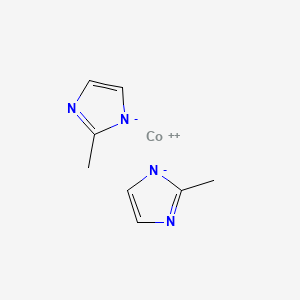
4-Methyl-2-(methylsulfonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(methylsulfonyl)benzonitrile is an organic compound with the molecular formula C8H7NO2S and a molecular weight of 181.21 g/mol . It is a white to brown crystalline powder that is primarily used in scientific research . This compound is known for its strong electrophilic substitution activity and is widely used in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methyl-2-(methylsulfonyl)benzonitrile can be synthesized through the reaction of benzonitrile with methanesulfonyl chloride . The reaction typically involves cooling benzonitrile and methanesulfonyl chloride in a chlorinated solvent to 0-5°C, followed by the addition of a base such as sodium hydroxide . The mixture is then stirred for several hours, filtered, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product . The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-(methylsulfonyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(methylsulfonyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(methylsulfonyl)benzonitrile involves its interaction with molecular targets through electrophilic substitution reactions . The sulfonyl group acts as an electron-withdrawing group, enhancing the reactivity of the nitrile group . This allows the compound to participate in various chemical reactions, making it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzonitrile: Lacks the sulfonyl group, making it less reactive in electrophilic substitution reactions.
4-Methylsulfonylbenzaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different reactivity and applications.
4-Methylsulfonylbenzoic Acid: Contains a carboxylic acid group, which alters its chemical properties and uses.
Uniqueness
4-Methyl-2-(methylsulfonyl)benzonitrile is unique due to the presence of both a nitrile and a sulfonyl group, which confer distinct reactivity and versatility in chemical synthesis . Its strong electrophilic substitution activity and stability under various conditions make it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C9H9NO2S |
|---|---|
Molekulargewicht |
195.24 g/mol |
IUPAC-Name |
4-methyl-2-methylsulfonylbenzonitrile |
InChI |
InChI=1S/C9H9NO2S/c1-7-3-4-8(6-10)9(5-7)13(2,11)12/h3-5H,1-2H3 |
InChI-Schlüssel |
VSCTZZNJHLJQFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C#N)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-(Benzyloxy)-1-azaspiro[3.5]nonan-2-one](/img/structure/B12950699.png)









![1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanol](/img/structure/B12950743.png)
